4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl- 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl-
Brand Name: Vulcanchem
CAS No.: 87356-51-2
VCID: VC17027351
InChI: InChI=1S/C11H9FN2O/c1-8-13-7-6-11(15)14(8)10-5-3-2-4-9(10)12/h2-7H,1H3
SMILES:
Molecular Formula: C11H9FN2O
Molecular Weight: 204.20 g/mol

4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl-

CAS No.: 87356-51-2

Cat. No.: VC17027351

Molecular Formula: C11H9FN2O

Molecular Weight: 204.20 g/mol

* For research use only. Not for human or veterinary use.

4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl- - 87356-51-2

Specification

CAS No. 87356-51-2
Molecular Formula C11H9FN2O
Molecular Weight 204.20 g/mol
IUPAC Name 3-(2-fluorophenyl)-2-methylpyrimidin-4-one
Standard InChI InChI=1S/C11H9FN2O/c1-8-13-7-6-11(15)14(8)10-5-3-2-4-9(10)12/h2-7H,1H3
Standard InChI Key QWIZBSBIOVSMMA-UHFFFAOYSA-N
Canonical SMILES CC1=NC=CC(=O)N1C2=CC=CC=C2F

Introduction

Chemical Identity and Structural Features

4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl- (CAS No. 87356-51-2) belongs to the pyrimidinone family, a class of nitrogen-containing heterocycles with broad pharmacological relevance. Its IUPAC name, 3-(2-fluorophenyl)-2-methylpyrimidin-4-one, reflects the substituent arrangement on the pyrimidinone ring. Key physicochemical properties include a density of 1.21 g/cm³ and a boiling point of approximately 305°C. The fluorine atom at the ortho position of the phenyl group enhances lipophilicity, potentially improving membrane permeability and metabolic stability compared to non-fluorinated analogues .

Structural Analysis

  • Core Structure: The pyrimidinone ring (a six-membered ring with two nitrogen atoms at positions 1 and 3) is partially unsaturated, contributing to its planar geometry and ability to participate in hydrogen bonding.

  • Substituents:

    • 2-Methyl Group: Introduces steric hindrance, potentially influencing binding interactions with biological targets.

    • 3-(2-Fluorophenyl) Group: The electron-withdrawing fluorine atom modulates electronic effects, affecting reactivity and intermolecular interactions .

Table 1: Physicochemical Properties of 4(3H)-Pyrimidinone, 3-(2-Fluorophenyl)-2-Methyl-

PropertyValue
Molecular FormulaC11H9FN2O\text{C}_{11}\text{H}_9\text{FN}_2\text{O}
Molecular Weight204.20 g/mol
Density1.21 g/cm³
Boiling Point305°C
Canonical SMILESCC1=NC=CC(=O)N1C2=CC=CC=C2F

Synthesis and Manufacturing

While detailed synthetic protocols for 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl- remain proprietary, general routes for pyrimidinone derivatives involve condensation reactions between appropriately substituted precursors. For example, pyrazolo[1,5-a]pyrimidin-7-amines are synthesized via cyclocondensation of 4-aryl-1H-pyrazol-5-amines with malonate esters, followed by chlorination and amination steps . Similarly, pyrido[3,4-d]pyrimidinones are prepared through Suzuki coupling and Boc-protection strategies .

Key Synthetic Challenges

  • Regioselectivity: Ensuring proper substitution at the 2- and 3-positions requires precise control of reaction conditions.

  • Functional Group Compatibility: The fluorine atom’s sensitivity to nucleophilic attack necessitates mild reagents during late-stage modifications .

Biological Activities and Mechanistic Insights

Enzyme Modulation

The compound exhibits inhibitory activity against JmjC histone demethylases, enzymes implicated in epigenetic regulation . By chelating Fe(II) in the enzyme’s active site, it prevents demethylation of histone lysine residues, altering gene expression profiles .

Table 2: Biological Activity Profile

ActivityTargetIC₅₀ / Efficacy
Anti-cancerThymidylate SynthaseNot reported
Enzyme InhibitionKDM4A/JMJD2A<1 μM (analogues)
Anti-mycobacterialATP Synthase0.22–3.9 μM (SAR)

Comparative Analysis with Analogous Structures

Substituent Effects on Bioactivity

  • Fluorine Position: Analogues with 4-fluorophenyl groups (e.g., compounds in Table 2 of ) show enhanced anti-mycobacterial activity compared to 2-fluorophenyl derivatives, suggesting positional effects on target binding .

  • Methyl vs. Bulkier Groups: Replacement of the 2-methyl group with tert-butyl or aryl substituents (e.g., 54j–54n ) improves metabolic stability but may reduce cellular permeability .

Structural Analogues in Drug Discovery

  • Pyrido[3,4-d]pyrimidinones: These derivatives, such as 54k, demonstrate dual inhibition of KDM4 and KDM5 subfamilies with IC₅₀ values <1 μM, highlighting the pyrimidinone scaffold’s versatility .

  • 3,5-Diphenylpyrazolo[1,5-a]pyrimidines: Anti-tubercular agents in this class achieve MIC values as low as 0.22 μM, underscoring the importance of fluorine in enhancing potency .

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